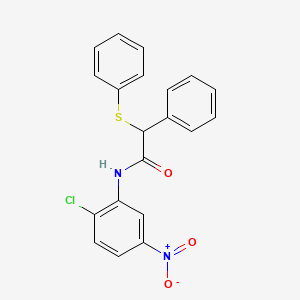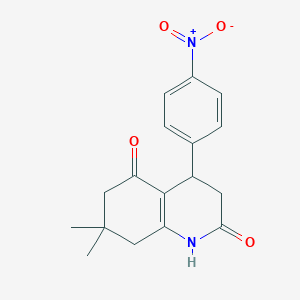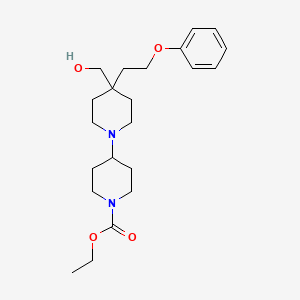
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide, commonly known as CNPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CNPTA belongs to the class of thiosemicarbazones and has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
作用机制
The mechanism of action of CNPTA is not fully understood. However, it has been suggested that CNPTA induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. The anti-viral activity of CNPTA is thought to be due to its ability to inhibit viral DNA synthesis.
Biochemical and Physiological Effects
CNPTA has been found to affect various biochemical and physiological processes. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Inflammatory cytokines are involved in the pathogenesis of many diseases, including cancer. CNPTA inhibits the production of these cytokines, thereby reducing inflammation. Additionally, CNPTA has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
CNPTA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-cancer and anti-inflammatory properties. However, CNPTA has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on CNPTA. One area of interest is the development of CNPTA analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of CNPTA and its effects on different types of cancer. Another area of interest is the development of CNPTA as a potential anti-viral agent. Finally, the use of CNPTA in combination with other anti-cancer drugs is an area of research that could lead to improved cancer therapy.
Conclusion
In conclusion, CNPTA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. CNPTA is relatively easy to synthesize and has been found to be low in toxicity in normal cells. However, its mechanism of action is not fully understood, and it has some limitations, including low solubility. There are several future directions for research on CNPTA, including the development of analogs with improved solubility and potency, further studies to elucidate its mechanism of action, and the use of CNPTA in combination with other anti-cancer drugs.
合成方法
CNPTA can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-5-nitroaniline with thiosemicarbazide to form N-(2-chloro-5-nitrophenyl)-N'-phenylthiocarbazide. This intermediate compound is then reacted with phenacyl bromide in the presence of potassium carbonate to form N-(2-chloro-5-nitrophenyl)-2-phenylthioacetamide. Lastly, the compound is treated with acetic anhydride in the presence of pyridine to yield CNPTA.
科学研究应用
CNPTA has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, CNPTA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit potent anti-viral activity against herpes simplex virus type 1 and 2.
属性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S/c21-17-12-11-15(23(25)26)13-18(17)22-20(24)19(14-7-3-1-4-8-14)27-16-9-5-2-6-10-16/h1-13,19H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPSJKYPHCGKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-tert-butyl-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5013240.png)
![2-[{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5013244.png)
![5-{[(4-{[3-(4-morpholinyl)propyl]amino}-3-nitrophenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5013248.png)
![allyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5013249.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5013250.png)

![2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1,3-propanediol](/img/structure/B5013261.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5013262.png)
![N,N-bis[(4-methoxy-1-naphthyl)methyl]-2-phenylethanamine](/img/structure/B5013264.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5013267.png)



